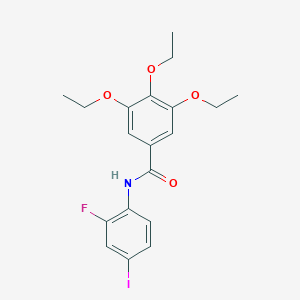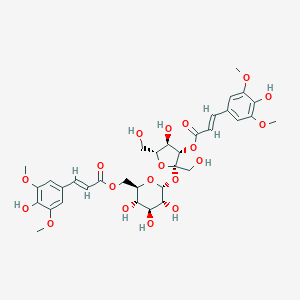
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as FEPP and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression. HDAC inhibitors have been shown to induce growth arrest, differentiation, and apoptosis in cancer cells. In addition, this compound has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide have been studied in vitro and in vivo. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In addition, this compound has been reported to reduce bacterial growth and biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide in lab experiments include its potential anticancer and antimicrobial activity, as well as its ability to inhibit HDAC and bacterial DNA gyrase. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its chemical structure for improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has potential applications in scientific research. This compound has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Nom du produit |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
|---|---|
Formule moléculaire |
C19H21FINO4 |
Poids moléculaire |
473.3 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
InChI |
InChI=1S/C19H21FINO4/c1-4-24-16-9-12(10-17(25-5-2)18(16)26-6-3)19(23)22-15-8-7-13(21)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,22,23) |
Clé InChI |
CNADNQZPANDYRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)

